An In-Depth Technical Guide to 2,7-Diacetylfluorene (CAS: 961-27-3): Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2,7-Diacetylfluorene (CAS: 961-27-3): Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 2,7-Diacetylfluorene, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. This document delves into its core physicochemical properties, established synthesis protocols, key applications, and essential safety and handling procedures, grounded in authoritative scientific literature.
Core Compound Identification and Physicochemical Properties
2,7-Diacetylfluorene is a symmetrical aromatic ketone derived from the polycyclic aromatic hydrocarbon fluorene. Its structure, featuring acetyl groups at the 2 and 7 positions, makes it a valuable and versatile building block for the synthesis of more complex molecules. Its unique electronic and structural properties are foundational to its utility in various advanced applications.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 961-27-3 .[1][2][3]
Chemical Structure
Caption: Chemical structure of 2,7-Diacetylfluorene.
Tabulated Properties
The key physical and chemical properties of 2,7-Diacetylfluorene are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 961-27-3 | [1][2] |
| Molecular Formula | C₁₇H₁₄O₂ | [1][2] |
| Molecular Weight | 250.29 g/mol | [1][2] |
| Melting Point | 173 °C | [1] |
| Boiling Point | 459.6 ± 38.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Flash Point | 171.0 ± 23.8 °C | [1] |
| Appearance | Not specified (typically a solid powder) | N/A |
| Solubility | Insoluble in water; solubility in organic solvents not specified but expected. | [4] |
Synthesis of 2,7-Diacetylfluorene
The most direct and high-yield method for synthesizing 2,7-Diacetylfluorene is through the Friedel-Crafts diacylation of 9H-fluorene.[5] This electrophilic aromatic substitution reaction is highly dependent on the choice of solvent and the stoichiometry of the reactants to achieve selective disubstitution at the electron-rich 2 and 7 positions.
Reaction Principle and Causality
The fluorene nucleus is activated towards electrophilic substitution. The initial acetylation predominantly occurs at the C2 position, which is the most electronically activated site. The introduction of the first acetyl group (an electron-withdrawing group) deactivates the ring it is attached to. However, under forcing conditions—specifically, using an excess of both the acetylating agent (acetyl chloride) and the Lewis acid catalyst (aluminum chloride) at elevated temperatures—a second acetylation can be driven onto the other aromatic ring at its most activated position, C7.
The choice of solvent is critical for reaction efficiency and selectivity. Non-polar solvents like dichloroethane and carbon disulfide are particularly effective because they facilitate the reaction while minimizing side reactions.[5] In these solvents, the reaction can proceed heterogeneously, and with sufficient activation energy (reflux temperature), the diacetylated product is formed exclusively and in high yields (>97%).[5]
Synthesis Workflow
Caption: High-level workflow for the synthesis of 2,7-Diacetylfluorene.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[5]
Materials and Reagents:
-
9H-Fluorene (CAS: 86-73-7)
-
Acetyl chloride (AcCl, CAS: 75-36-5)
-
Anhydrous Aluminum Chloride (AlCl₃, CAS: 7446-70-0)
-
1,2-Dichloroethane (or Carbon Disulfide)
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Ethanol (for recrystallization)
-
Standard reflux apparatus, magnetic stirrer, and filtration equipment
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 9H-fluorene and the solvent (e.g., 1,2-dichloroethane).
-
Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring. An excess molar ratio relative to fluorene is required for diacylation.
-
Acylating Agent Addition: Once the catalyst has been added, add an excess of acetyl chloride dropwise from the dropping funnel while maintaining the low temperature. The molar ratio of Fluorene:AcCl:AlCl₃ should be optimized for diacetylation (e.g., 1: >2: >2).
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for several hours (e.g., 3-5 hours) to ensure the completion of the diacylation reaction.[5]
-
Quenching: Cool the reaction mixture to room temperature and then pour it slowly and carefully onto a mixture of crushed ice and concentrated HCl. This step is crucial to decompose the aluminum chloride-ketone complex and precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water to remove any remaining acid and inorganic salts.
-
Purification: The crude 2,7-Diacetylfluorene can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product in high purity.
Applications in Research and Drug Development
2,7-Diacetylfluorene serves primarily as a versatile intermediate or scaffold. The two acetyl groups are reactive handles that can be chemically modified (e.g., via oxidation, reduction, condensation) to build a wide array of more complex fluorene derivatives for specific applications.
Precursor for Advanced Materials and Bioactive Molecules
The strategic placement of functional groups at the 2 and 7 positions allows for the synthesis of linear, conjugated molecules with desirable electronic and photophysical properties.
Caption: Application pathways originating from 2,7-Diacetylfluorene.
Role in Medicinal Chemistry
While 2,7-Diacetylfluorene itself is not noted for biological activity, its derivatives are of significant interest. For instance, the related compound 2,7-diaminofluorene, which can be synthesized from 2,7-dinitrofluorene, serves as a core scaffold for potent inhibitors of the Hepatitis C Virus (HCV).[6] In one study, modifications to the 2,7-diaminofluorene backbone with amino acid residues led to compounds with picomolar inhibitory activity against HCV genotype 1b.[6] The acetyl groups on 2,7-Diacetylfluorene can be converted to other functionalities, like amines, to enter similar synthetic pathways, making it a valuable starting point for creating libraries of bioactive compounds.
Utility in Materials Science
The fluorene core is highly fluorescent and photochemically stable, making it an attractive component for organic electronic materials. The 2,7-disubstitution pattern allows for the extension of conjugation along the long axis of the molecule, which is crucial for charge transport and tuning emission properties. Symmetrically substituted fluorenes are used as building blocks for:
-
Organic Light-Emitting Diodes (OLEDs): Creating polymers and small molecules that serve as emissive or charge-transport layers.
-
Organic Photovoltaics (OPVs): As components of donor or acceptor materials in solar cells.
-
Chemosensors: The fluorescence of the fluorene unit can be quenched or enhanced upon binding to specific analytes, forming the basis for sensitive detection methods. Research on 2,7-diaryl substituted fluorenes highlights their use in developing materials with high mobility and superior deep-blue laser characteristics.[7]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when working with 2,7-Diacetylfluorene. The information below is a summary of hazards and recommended practices based on available safety data.
Hazard Identification and First Aid
-
Hazards: Harmful if swallowed, inhaled, or in contact with skin.[8] It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][8][9]
-
Eye Contact: May cause eye irritation.[1] Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10] Seek medical attention.
-
Skin Contact: May cause skin irritation.[1] Wash skin with plenty of soap and water.[9] Remove contaminated clothing. Get medical help if irritation develops.
-
Inhalation: May cause respiratory tract irritation.[1][9] Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical aid.[1]
-
Ingestion: Harmful if swallowed.[8] Do not induce vomiting. Wash mouth out with water.[1] Seek immediate medical attention.
Handling and Personal Protection
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[1][10] Ensure eyewash stations and safety showers are readily accessible.[10]
-
Personal Protective Equipment (PPE):
-
General Hygiene: Wash hands thoroughly after handling.[8][10] Avoid breathing dust.[1] Do not eat, drink, or smoke in the laboratory.[8]
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible substances.[1][10] Keep the container tightly closed when not in use.[1][10]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[1]
-
Disposal: Dispose of waste and empty containers in accordance with all local, state, and federal regulations.[1] Do not empty into drains.[11]
References
-
2,7-Diacetyl fluorene | CAS#:961-27-3 | Chemsrc . Chemsrc. [Link]
-
The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel-Crafts acetylation . Journal of the Serbian Chemical Society. [Link]
-
Safety Data Sheet (SDS) - Eurogentec . Eurogentec. [Link]
-
Synthesis of 2,7‐dichloro‐4‐acetyl substituted fluorene 77. (Reproduced... - ResearchGate . ResearchGate. [Link]
-
Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors . MDPI. [Link]
-
Synthesis of 2,7-Diaryl Substituted Fluorenes and Fluorenones - ResearchGate . ResearchGate. [Link]
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